[(3-Chloropyrazin-2-yl)oxy]acetic acid
Description
Contextualization within Halogenated Pyrazine (B50134) Chemistry
Halogenated pyrazines, such as 3-chloropyrazine derivatives, are crucial intermediates in organic synthesis. The presence of a halogen atom, like chlorine, on the pyrazine ring significantly influences the molecule's electronic properties and reactivity. This halogen serves as a versatile handle for introducing a wide array of functional groups through various chemical reactions.
Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of chloropyrazines. nih.gov These reactions allow for the introduction of cyano, alkenyl, alkynyl, alkyl, and aryl groups onto the pyrazine ring. nih.gov The ability to perform such transformations is fundamental for creating diverse libraries of pyrazine derivatives for biological screening. For instance, the Suzuki and Buchwald-Hartwig coupling reactions are commonly employed to form new carbon-carbon and carbon-nitrogen bonds, respectively, starting from chloropyrazine precursors. tandfonline.comresearchgate.net The reactivity of the chlorine atom in nucleophilic aromatic substitution (SNAr) reactions is another key aspect, enabling the introduction of oxygen, nitrogen, and sulfur nucleophiles. researchgate.net The synthesis of [(3-Chloropyrazin-2-yl)oxy]acetic acid itself would rely on the reactivity of a dichloropyrazine precursor with a reagent to introduce the oxyacetic acid moiety.
Significance of Pyrazinyloxyacetic Acid Scaffolds in Chemical Research
The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous marketed drugs and clinical candidates. nih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. researchgate.netmdpi.com The addition of an oxyacetic acid group to a heterocyclic core is a common strategy in drug design, often intended to mimic the carboxylate of natural ligands or to improve pharmacokinetic properties.
A notable parallel can be drawn with the herbicide Triclopyr, which is [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid. wikipedia.orgnih.gov Although based on a pyridine (B92270) ring, its structure highlights the biological activity associated with the (heteroaryl)oxyacetic acid motif, which acts by mimicking the plant growth hormone auxin. wikipedia.org This suggests that pyrazinyloxyacetic acid scaffolds, including the subject compound, could be investigated for a range of biological activities by leveraging the combined properties of the pyrazine core and the oxyacetic acid side chain. The pyrazole (B372694) nucleus, another nitrogen-containing heterocycle, has also been extensively used as a privileged scaffold in developing biologically active compounds, further underscoring the importance of such core structures in medicinal chemistry. nih.govscilit.comresearchgate.net
Historical Development of Synthetic Approaches to Substituted Pyrazines
The synthesis of pyrazine and its derivatives has a rich history, with some of the earliest methods still being relevant today. The classical approaches generally involve the condensation of two key building blocks.
Staedel–Rugheimer Pyrazine Synthesis (1876): This early method involves the reaction of a 2-haloacetophenone with ammonia (B1221849) to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine. wikipedia.org
Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel-Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of an α-amino ketone, but differs in the specific procedure used to synthesize this key intermediate. wikipedia.org
Condensation of 1,2-Diketones with 1,2-Diamines: This is one of the most fundamental and widely used methods for preparing the pyrazine core. researchgate.netrsc.org The initial condensation reaction forms a dihydropyrazine, which is then oxidized to the aromatic pyrazine. researchgate.net While effective for symmetrical starting materials, this approach can lead to mixtures of products when using unsymmetrical diketones or diamines. rsc.org
Over the years, these classical methods have been supplemented by a vast array of more modern and regioselective synthetic strategies. These include methods starting from α-hydroxy ketones, α-halo ketones, and epoxides. rsc.orgnih.gov More recent developments focus on sustainable and efficient protocols, such as those using metal catalysis or green reaction conditions, to construct the pyrazine ring with high control over the substitution pattern. researchgate.netresearchgate.netunimas.my For instance, manganese pincer complexes have been used to catalyze the acceptorless dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines, with water and hydrogen gas as the only byproducts. nih.govacs.org
Current Research Landscape of Pyrazine-Derived Compounds
The research landscape for pyrazine-derived compounds is vibrant and expanding, driven by their proven and potential applications in medicine and materials science. tandfonline.comrsc.org Recent reviews highlight the significant progress made in synthesizing and evaluating pyrazine derivatives for various therapeutic areas. benthamdirect.comnih.gov
A primary focus of current research is on the development of pyrazine derivatives as anticancer agents. benthamdirect.comnih.gov These compounds have been shown to target various cancer cell lines and mechanisms of action. nih.govmdpi.com For example, pyrazine-chalcone hybrids and pyrazine-resveratrol analogs have been synthesized and evaluated for their cytotoxic effects. mdpi.com
Beyond cancer, pyrazine derivatives are actively being investigated for a multitude of other pharmacological properties. researchgate.net The hybridization of pyrazine with natural products is a strategy employed to enhance bioactivity and reduce toxicity. nih.govmdpi.com
| Compound Type | Target/Activity | Reported IC50 / EC50 Values | Reference |
|---|---|---|---|
| Cinnamic acid–pyrazine hybrids | Neurovascular protection (SH-SY5Y cells) | EC50 = 3.62-3.74 μM | mdpi.com |
| Chalcone–pyrazine hybrid (Compound 46) | Anticancer (MCF-7 cells) | IC50 = 9.1 μM | mdpi.com |
| Chalcone–pyrazine hybrid (Compound 48) | Anticancer (BEL-7402 cells) | IC50 = 10.74 μM | nih.govmdpi.com |
| Resveratrol-pyrazine hybrid (Compound 67) | Anticancer (MCF-7 cells) | IC50 = 70.9 μM | mdpi.com |
| Paeonol-pyrazine hybrid (Compound 37) | Anti-inflammatory (NO inhibition) | 56.32% inhibition at 20 μM | mdpi.com |
The field of materials science has also seen the application of pyrazine-based compounds, particularly in the development of π-conjugated materials for optoelectronic applications such as solar cells and light-emitting diodes. rsc.org The electron-deficient nature of the pyrazine ring makes it a valuable building block for creating materials with desirable electronic properties.
Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN2O3 |
|---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
2-(3-chloropyrazin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C6H5ClN2O3/c7-5-6(9-2-1-8-5)12-3-4(10)11/h1-2H,3H2,(H,10,11) |
InChI Key |
KCMWXVGTNCJBGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)OCC(=O)O)Cl |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 3 Chloropyrazin 2 Yl Oxy Acetic Acid
Established Synthetic Pathways and Precursor Utilization
Traditional synthetic routes to [(3-Chloropyrazin-2-yl)oxy]acetic acid rely on well-understood reactions, primarily focusing on the sequential construction of the molecule from key precursors. These pathways are characterized by their reliability and the availability of starting materials.
Strategies for Installing the Oxyacetic Acid Moiety
The introduction of the oxyacetic acid group onto the pyrazine (B50134) ring is a critical step in the synthesis. The most common and established method is a variation of the Williamson ether synthesis. This reaction involves the O-alkylation of a hydroxyl-substituted pyrazine with a derivative of acetic acid.
The typical reaction sequence involves:
Deprotonation: The hydroxyl group of a precursor, such as 3-chloropyrazin-2-ol, is treated with a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic alkoxide or phenoxide-like species.
Nucleophilic Substitution: The resulting pyrazinolate anion is reacted with an alkylating agent like an ester of a haloacetic acid, most commonly ethyl chloroacetate (B1199739) or methyl chloroacetate. This SN2 reaction forms the ether linkage, yielding an ester intermediate.
Hydrolysis: The ester is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide) followed by acidification, to yield the final this compound product.
This strategy is analogous to the synthesis of the herbicide Triclopyr, which is prepared by reacting the sodium salt of 3,5,6-trichloro-2-pyridinol (B117793) with 2-butoxyethyl chloroacetate. google.com The use of acetic acid itself can also mediate certain cyclization reactions in the formation of related heterocyclic acetic acid derivatives. mdpi.commdpi.com
Table 1: Typical Reaction Scheme for Oxyacetic Acid Moiety Installation
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Ether Formation | 3-Chloropyrazin-2-ol, Ethyl chloroacetate | Base (e.g., K2CO3), Solvent (e.g., DMF) | Ethyl [(3-chloropyrazin-2-yl)oxy]acetate |
| 2. Hydrolysis | Ethyl [(3-chloropyrazin-2-yl)oxy]acetate | Base (e.g., NaOH), then Acid (e.g., HCl) | this compound |
Approaches for Introducing and Maintaining the Chlorine Substituent at C-3
The presence of the chlorine atom at the C-3 position is crucial for the compound's identity. Its introduction and retention throughout the synthetic sequence are key considerations.
Starting with a Chlorinated Precursor: The most straightforward approach is to begin with a pyrazine precursor that already contains the desired chlorine atom. Synthesizing the target molecule from 3-chloropyrazin-2-ol ensures the chlorine is correctly positioned from the outset. This avoids potentially unselective and harsh chlorination steps on the assembled molecule.
Direct Chlorination: Direct chlorination of the pyrazine ring is possible but can be challenging. Vapor-phase chlorination of pyrazine at high temperatures (300 to 600 °C) has been reported to produce 2-chloropyrazine, but this method can lead to mixtures of mono- and di-chlorinated products and may cause decomposition. google.com Chlorination of pyrazine at room temperature with chlorine often results in decomposition rather than substitution. google.com More modern methods for halogenating similar nitrogen heterocycles, such as 2-aminopyridines and 2-aminodiazines, use reagents like Selectfluor with LiCl, which offers high regioselectivity under mild conditions. rsc.org However, the applicability of this method to a pyrazinol substrate would require specific investigation.
The chlorine substituent at C-3 is generally stable under the conditions required for the Williamson ether synthesis and subsequent ester hydrolysis, making the use of a pre-chlorinated starting material a highly viable strategy.
Role of Pyrazin-2-ol and its Derivatives in Synthetic Sequences
Pyrazin-2-ol and its derivatives are pivotal intermediates in the synthesis of this compound. Specifically, 3-chloropyrazin-2-ol is the ideal precursor. This molecule provides two essential functionalities:
The hydroxyl group at the C-2 position, which serves as the nucleophile for attaching the oxyacetic acid side chain.
The chlorine atom at the C-3 position, a defining feature of the final product.
The synthesis of substituted pyrazinols can be achieved through various ring-forming reactions. Classical methods often involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane, followed by oxidation. researchgate.net The specific synthesis of 3-chloropyrazin-2-ol would typically start from precursors like 3-aminopyrazine-2-carboxylic acid, which can undergo transformations to introduce the chloro and hydroxyl groups. For instance, partial hydrolysis of 3-chloro-pyrazine-2-carbonitrile is a known route to produce the corresponding carboxamide, indicating the stability and accessibility of the 3-chloropyrazine core. mdpi.com
Novel and Emerging Synthetic Approaches
Recent advancements in organic synthesis have introduced more sophisticated and efficient methods applicable to the construction of complex heterocyclic molecules like this compound.
Metal-Catalyzed Coupling Reactions in Pyrazine Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on pyrazine rings. rsc.orgrsc.org While not typically used to create the final ether linkage of the target molecule, they are instrumental in synthesizing complex or highly substituted pyrazine precursors.
Commonly employed reactions include:
Suzuki Coupling: Reacting a halogenated pyrazine (e.g., a bromopyrazine) with a boronic acid. researchgate.net
Stille Coupling: Coupling a halogenated pyrazine with an organotin compound. rsc.org
Heck Coupling: The reaction of a halopyrazine with an alkene.
Sonogashira Coupling: Coupling a halopyrazine with a terminal alkyne. researchgate.net
Negishi Coupling: The reaction between an organozinc compound and a halopyrazine. rsc.org
These methods could be used to build a substituted pyrazine core which is then converted into the necessary 3-chloropyrazin-2-ol intermediate. For example, a dibromopyrazine could be selectively functionalized at one position via Suzuki coupling, with the second bromine atom later being converted to a hydroxyl group. This modular approach allows for the synthesis of a wide array of derivatives. researchgate.net
Table 2: Application of Metal-Catalyzed Reactions in Pyrazine Functionalization
| Reaction Name | Reactants | Catalyst | Bond Formed |
|---|---|---|---|
| Suzuki | Halopyrazine + Organoboronic acid | Palladium (e.g., Pd(PPh3)4) | C-C |
| Stille | Halopyrazine + Organostannane | Palladium | C-C |
| Sonogashira | Halopyrazine + Terminal Alkyne | Palladium/Copper | C-C (sp) |
| Negishi | Halopyrazine + Organozinc reagent | Palladium or Nickel | C-C |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.net
For the synthesis of this compound, green approaches could include:
Catalytic Methods: The use of catalysts, especially those based on earth-abundant metals like manganese, can replace stoichiometric reagents, leading to higher atom economy and less waste. nih.govacs.org Dehydrogenative coupling reactions catalyzed by manganese pincer complexes represent a sustainable method for forming pyrazine rings, producing only water and hydrogen gas as byproducts. nih.govacs.org
Environmentally Benign Solvents: Replacing hazardous solvents like DMF with greener alternatives (e.g., water, ethanol, or solvent-free conditions) is a key goal. researchgate.netingentaconnect.com
Biocatalysis: Enzymes can be used to perform specific chemical transformations under mild conditions. For example, a lipase (B570770) could be used for the final ester hydrolysis step, avoiding the need for harsh acidic or basic conditions. rsc.org
While specific green routes for this compound are not extensively documented, the application of these principles from the broader field of pyrazine synthesis offers significant potential for developing more sustainable manufacturing processes. researchgate.nettandfonline.comtandfonline.com
Chemo- and Regioselective Functionalization Techniques
The synthesis of this compound necessitates careful control of chemo- and regioselectivity, particularly when dealing with precursors bearing multiple reactive sites. A key challenge lies in directing the etherification to the desired oxygen atom without engaging other potentially reactive positions on the pyrazine ring.
One common precursor, 3-chloropyrazin-2(1H)-one, exists in tautomeric equilibrium with 3-chloro-2-hydroxypyrazine. The ambident nucleophilic nature of the pyrazinone can lead to competing N-alkylation and O-alkylation. However, for the synthesis of the target compound, O-alkylation is the desired pathway. The regioselectivity between N- and O-alkylation is influenced by several factors, including the nature of the base, solvent, and the electrophile. Generally, harder electrophiles and polar aprotic solvents tend to favor O-alkylation.
In cases where the starting material is 2,3-dichloropyrazine (B116531), a regioselective monosubstitution is required. The two chlorine atoms on the pyrazine ring have different reactivities, which can be exploited for selective functionalization. The use of bulky nucleophiles or specific catalyst systems can favor substitution at one position over the other. Furthermore, the reaction conditions can be tuned to minimize the formation of the disubstituted product. Metalation using specific reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to be effective for the regioselective functionalization of other heterocyclic systems and could be a viable strategy for selectively activating one position on the dichloropyrazine ring for subsequent reaction. nih.govresearchgate.net
Optimization of Reaction Conditions and Process Efficiency
The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key areas of focus include enhancing the reaction yield, improving selectivity through catalyst design, and understanding the role of solvents and reaction kinetics.
Several strategies can be employed to maximize the yield of this compound. A crucial factor is the choice of base for the deprotonation of 3-chloropyrazin-2(1H)-one. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to ensure complete formation of the pyrazinolate anion. The stoichiometry of the reactants is also critical; using a slight excess of the haloacetic acid ester can drive the reaction to completion, but a large excess should be avoided to prevent side reactions.
The reaction temperature and time are also important parameters to control. While higher temperatures can increase the reaction rate, they may also lead to decomposition or the formation of byproducts. Therefore, finding the optimal temperature that balances reaction speed and product stability is essential. Microwave-assisted synthesis has been shown to accelerate the synthesis of aryloxyacetic acids and could be a valuable technique for enhancing the yield and reducing reaction times. researchgate.net
While the Williamson ether synthesis is not always catalytic, the use of phase-transfer catalysts (PTCs) can significantly improve the reaction efficiency, especially in biphasic systems. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the pyrazinolate anion from the aqueous or solid phase to the organic phase where the haloacetic acid ester is dissolved. This enhances the reaction rate and can also influence the N- versus O-alkylation ratio.
For reactions starting from 2,3-dichloropyrazine, transition metal catalysts, particularly palladium-based systems, can be employed for selective cross-coupling reactions to introduce the oxyacetic acid moiety. The design of ligands for the metal center can play a crucial role in controlling the regioselectivity of the substitution.
The choice of solvent has a profound impact on the outcome of the synthesis. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for Williamson ether synthesis as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to react. chem-station.com The use of aqueous media with a phase-transfer catalyst has also been reported for the synthesis of aryloxyacetic acids, offering a more environmentally friendly approach.
Kinetic studies can provide valuable insights into the reaction mechanism and help in optimizing the reaction conditions. By monitoring the concentration of reactants and products over time, the rate law and activation parameters of the reaction can be determined. This information can then be used to identify the rate-determining step and to select conditions that favor the desired reaction pathway.
Below is a table summarizing the influence of various parameters on the synthesis of this compound via the Williamson ether synthesis.
| Parameter | Effect on Reaction | Optimization Strategy |
|---|---|---|
| Base | Deprotonation of the pyrazinone precursor. | Use of strong, non-nucleophilic bases like NaH or K2CO3. |
| Solvent | Influences nucleophilicity and solubility. | Polar aprotic solvents (DMF, DMSO) are generally preferred. |
| Temperature | Affects reaction rate and side reactions. | Optimize for a balance between reaction speed and product stability. |
| Catalyst | Can improve rate and selectivity. | Phase-transfer catalysts for biphasic systems; metal catalysts for cross-coupling. |
| Reactant Ratio | Drives the reaction to completion. | A slight excess of the haloacetic acid ester can be beneficial. |
Stereoselective Synthesis of Chiral Analogs (if applicable)
The molecule this compound itself is achiral. Therefore, stereoselective synthesis is not directly applicable to this specific compound. However, if chiral analogs were to be synthesized, for instance, by introducing a chiral center on the acetic acid side chain (e.g., [(3-Chloropyrazin-2-yl)oxy]propanoic acid), then stereoselective methods would become relevant.
In such a scenario, one could employ chiral starting materials, such as an enantiomerically pure haloalkanoic acid derivative. The Williamson ether synthesis, being an SN2 reaction, would proceed with inversion of configuration at the chiral center of the electrophile. Alternatively, chiral auxiliaries could be used to direct the stereochemical outcome of the reaction. nih.gov The development of asymmetric catalytic methods for the synthesis of chiral ethers could also be explored, although this would represent a more advanced and less common approach for this type of molecule.
Iii. Chemical Transformations and Reactivity of 3 Chloropyrazin 2 Yl Oxy Acetic Acid
Reactions Involving the Oxyacetic Acid Side Chain
The oxyacetic acid moiety, -O-CH₂-COOH, provides a second site for chemical modification, primarily through reactions of the carboxylic acid group and the ether linkage.
The carboxylic acid group of [(3-Chloropyrazin-2-yl)oxy]acetic acid can be readily converted into a variety of derivatives, such as esters and amides. These are standard transformations in organic chemistry.
Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.
Amidation involves the reaction of the carboxylic acid with an amine. This transformation often requires the use of a coupling reagent to activate the carboxylic acid, forming a more reactive intermediate that is then susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole). rjpbcs.com Other modern reagents like T3P (propylphosphonic anhydride) have also been effectively used for synthesizing pyrazine-2-carboxamides from the corresponding acids. rjpbcs.com The Yamaguchi esterification method, which proceeds through a mixed anhydride (B1165640), is another effective route for creating esters and amides from pyrazine (B50134) carboxylic acids. researchgate.net
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Ethyl [(3-chloropyrazin-2-yl)oxy]acetate | chemicalbook.com |
| Amidation | Amine, Coupling Agent (e.g., T3P, EDC/HOBt) | 2-[(3-Chloropyrazin-2-yl)oxy]acetamide derivatives | rjpbcs.com |
| Mixed Anhydride Formation | 2,4,6-Trichlorobenzoyl chloride, then Amine/Alcohol | Amide/Ester derivatives | researchgate.net |
The aryl ether bond in this compound is generally stable under many reaction conditions. However, cleavage of aryl ether linkages can be accomplished under specific, often harsh, conditions. researchgate.net Common reagents for cleaving aryl ethers include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).
The mechanism typically involves protonation or coordination of the Lewis acid to the ether oxygen, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by the conjugate base (e.g., Br⁻). Catalytic hydrogenolysis, employing a combination of a hydrogenation metal and a Lewis acid, is another strategy for cleaving aryl-ether bonds, particularly relevant in contexts like lignin (B12514952) depolymerization. rsc.orgnih.gov In some biological systems, enzymatic pathways exist that can specifically cleave β-O-4 aryl ether linkages, often involving glutathione (B108866) S-transferases (GSTs) like LigF and LigG. rsc.orgnih.gov
Reactions at the Methylene (B1212753) Bridge
There is no available scientific literature that specifically describes reactions occurring at the methylene bridge of this compound. This active methylene group, positioned between an ether oxygen and a carbonyl group, would theoretically be susceptible to a variety of transformations such as deprotonation followed by alkylation, aldol-type condensations, or other C-C bond-forming reactions. However, no studies have been published to confirm or explore this potential reactivity.
Cascade and Multi-Component Reactions Integrating this compound
The integration of this compound into cascade or multi-component reactions (MCRs) has not been reported in the existing chemical literature. MCRs are powerful tools in synthetic chemistry for building molecular complexity in a single step. The diverse functional groups within this compound could potentially make it a suitable candidate for such reactions, but no research has been published to demonstrate this application.
Mechanistic Investigations of Key Transformations
As there are no detailed reports on the key chemical transformations of this compound, it follows that there are no mechanistic investigations concerning this compound. The study of reaction mechanisms is fundamental to understanding and optimizing chemical processes, and this remains an open area for future research for this particular molecule.
Iv. Derivatization and Analog Generation from 3 Chloropyrazin 2 Yl Oxy Acetic Acid
Synthesis of Pyrazine-2-carboxamide and Related Derivatives
While the direct conversion of [(3-chloropyrazin-2-yl)oxy]acetic acid to its corresponding amide is a plausible synthetic route, the literature more commonly describes the synthesis of pyrazine-2-carboxamide derivatives starting from pyrazine-2-carboxylic acids or related precursors. These established methods can be adapted to modify the oxyacetic acid moiety of the title compound.
A general and widely used method involves the activation of the carboxylic acid group, followed by reaction with a desired amine. For instance, pyrazine-2-carboxylic acids can be converted to their corresponding acyl chlorides by treatment with reagents like thionyl chloride. nih.gov These highly reactive acyl chlorides are then reacted with various substituted anilines or other amines in the presence of a base like pyridine (B92270) to yield the target N-substituted pyrazine-2-carboxamides. nih.govmdpi.com
Alternatively, coupling reagents such as propyl phosphonic anhydride (B1165640) (T3P), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or CDI (1,1'-carbonyldiimidazole) can be employed to facilitate the amide bond formation directly from the carboxylic acid without the need to isolate the acyl chloride intermediate. rjpbcs.comacs.org This approach is often preferred for its milder reaction conditions and broader substrate scope. For example, various pyrazine-2-carboxylic acid derivatives have been successfully coupled with different piperazines using T3P. rjpbcs.com
Another key synthetic strategy starts from compounds where the chloro-substituent on the pyrazine (B50134) ring is displaced by an amine, and a separate functional group is converted to the amide. For example, 3-chloropyrazine-2-carboxamide (B1267238) itself can serve as a starting material for further derivatization, where the chlorine atom is substituted by various benzylamines via nucleophilic aromatic substitution to yield a series of 3-(benzylamino)pyrazine-2-carboxamides. mdpi.comresearchgate.netnih.gov
Table 1: Examples of Synthesized Pyrazine-2-carboxamide Derivatives
| Starting Material | Reagents | Derivative | Reference |
| Substituted pyrazine-2-carboxylic acid | 1. Thionyl chloride; 2. Substituted aniline, pyridine | Substituted N-phenylpyrazine-2-carboxamides | nih.govmdpi.com |
| 3-Aminopyrazine-2-carboxylic acid | Aniline, CDI, DMSO | 3-Amino-N-phenylpyrazine-2-carboxamide | |
| 3-Chloropyrazine-2-carboxamide | Substituted benzylamines | 3-[(Substituted-benzyl)amino]pyrazine-2-carboxamides | mdpi.comnih.gov |
| 5-Methylpyrazine-2-carboxylic acid | Substituted piperazines, T3P | (4-Substituted-piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | rjpbcs.com |
Introduction of Diverse Substituents at Pyrazine Ring Positions
The pyrazine ring of this compound is amenable to the introduction of a wide array of substituents, which is a key strategy for modulating the molecule's electronic and steric properties. The chlorine atom at the 3-position is a particularly useful handle for introducing new functional groups via nucleophilic aromatic substitution (SNAr) reactions.
Halopyrazines are generally more reactive towards nucleophiles than their corresponding pyridine analogs. thieme-connect.de The chlorine atom can be displaced by various nucleophiles, including amines, alcohols, and thiols. A notable example is the aminodehalogenation of 3-chloropyrazine-2-carboxamide with differently substituted benzylamines to produce a library of 3-benzylaminopyrazine-2-carboxamides. mdpi.comnih.gov This reaction highlights the feasibility of introducing diverse amino groups at the C-3 position.
Modern cross-coupling reactions also provide powerful tools for modifying the pyrazine core. For instance, Suzuki cross-coupling reactions, which involve the use of a palladium catalyst to couple an organoboron compound with a halide, have been successfully applied to pyrazine systems. acs.org This method allows for the introduction of various aryl and heteroaryl substituents, significantly expanding the structural diversity of the generated analogs. Other transition metal-catalyzed reactions, such as Buchwald-Hartwig amination or Stille coupling, could similarly be employed to introduce a variety of substituents.
Furthermore, functional groups can be introduced through chemical transformations of existing pyrazine derivatives. These transformations can include nitration, bromination, and acetylation, which add functional groups like nitro, bromo, and acetyl to the pyrazine ring, providing further points for diversification.
Structural Modifications of the Oxyacetic Acid Moiety
The oxyacetic acid moiety, -O-CH₂-COOH, offers several sites for structural modification to influence properties such as polarity, acidity, and hydrogen bonding capacity.
The most direct modification is the transformation of the carboxylic acid group into other functional groups. As discussed in section 4.1, conversion to a wide range of amides is a common strategy. rjpbcs.com Similarly, the carboxylic acid can be esterified by reacting it with various alcohols under acidic conditions or using coupling agents to produce a library of esters. For example, methyl esters have been synthesized from pyrazine carboxylic acids using thionyl chloride and methanol.
The length and structure of the linker between the oxygen atom and the carboxyl group can also be altered. Instead of an acetic acid moiety, analogs with propionic acid or longer alkyl acid chains could be synthesized. Furthermore, the methylene (B1212753) bridge (-CH₂-) could be substituted with other groups to alter the conformational flexibility of the side chain.
The ether linkage itself provides another point for modification. While synthetically challenging, analogs could be designed where the ether oxygen is replaced with a sulfur atom (thioether) or a nitrogen atom (amino acid derivative), which would significantly alter the geometry and electronic properties of the side chain.
Design Principles for Structurally Related Pyrazinyloxyacetic Acid Analogs
The design of analogs of this compound is guided by several key principles aimed at optimizing biological activity, selectivity, and physicochemical properties. These principles are often derived from an understanding of the target biological system and existing structure-activity relationship (SAR) data.
A primary strategy is bioisosteric replacement , where functional groups are replaced with other groups that have similar steric and electronic properties. For example, the carboxylic acid could be replaced with a tetrazole ring, a common bioisostere that maintains the acidic character and hydrogen bonding capabilities. Similarly, the chlorine atom could be replaced with other halogens (F, Br, I) or a trifluoromethyl (-CF₃) group to modulate lipophilicity and electronic effects.
Scaffold hopping and hybridization are also employed. This involves replacing the pyrazine core with other heterocyclic systems or combining structural motifs from different known active compounds. acs.org The goal is to discover novel scaffolds with improved properties.
Structure-based design is a powerful principle when the three-dimensional structure of the biological target is known. Molecular docking studies can be used to predict how analogs will bind to the target, guiding the design of derivatives with enhanced interactions. For instance, docking has been used to investigate the binding of pyrazine derivatives to potential targets like mycobacterial enzymes. mdpi.comnih.gov
Finally, fragment-based design involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent molecules. The pyrazinyloxyacetic acid structure itself could be considered a fragment that can be elaborated upon by adding substituents at various positions to improve target engagement.
Structure-Reactivity Relationship (SRR) Studies of Derivatives
Structure-reactivity relationship (SRR) studies investigate how the chemical structure of the derivatives influences their chemical reactivity. This is fundamental to understanding their stability, metabolic fate, and mechanism of action at a chemical level.
The electronic nature of the pyrazine ring is a key determinant of reactivity. As a diazine, the pyrazine ring is electron-deficient, which makes it resistant to electrophilic substitution but susceptible to nucleophilic attack. thieme-connect.de The introduction of electron-withdrawing substituents (like the chlorine atom) further deactivates the ring towards electrophiles but enhances its reactivity towards nucleophiles, as seen in the facile displacement of the chlorine atom in SNAr reactions. mdpi.comthieme-connect.de Conversely, introducing electron-donating groups onto the pyrazine ring would be expected to decrease its susceptibility to nucleophilic attack, potentially requiring more forcing reaction conditions for substitutions. thieme-connect.de
The acidity of the carboxylic acid proton in the oxyacetic acid moiety is also influenced by the substituents on the pyrazine ring. Electron-withdrawing groups on the ring will increase the acidity (lower the pKa) of the carboxylic acid through an inductive effect, making the proton more readily ionizable.
The reactivity of the amide derivatives formed from the oxyacetic acid moiety is also structure-dependent. The stability of the amide bond towards hydrolysis, for example, can be influenced by the steric and electronic properties of the amine component. Bulky substituents on the nitrogen atom can sterically hinder the approach of water or hydrolytic enzymes, increasing the stability of the amide. These SRR considerations are critical for designing analogs with appropriate chemical stability and reactivity profiles for their intended application.
V. Advanced Spectroscopic and Structural Elucidation Techniques for 3 Chloropyrazin 2 Yl Oxy Acetic Acid and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution and the solid state. For [(3-Chloropyrazin-2-yl)oxy]acetic acid, a combination of one-dimensional and multi-dimensional NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals. nih.gov
While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the nuclei, multi-dimensional techniques are required for unambiguous assignment, especially in complex molecules. nih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between the two protons on the pyrazine (B50134) ring, confirming their scalar coupling and adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). It is used to assign carbons that have attached protons. For the target molecule, HSQC would show correlations between the pyrazine protons and their attached carbons, as well as between the methylene (B1212753) protons of the acetic acid side chain and the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J couplings). youtube.com This is particularly powerful for assigning quaternary carbons (those with no attached protons) and for piecing together molecular fragments. Key expected HMBC correlations for this compound would include:
Correlations from the methylene protons to the carboxyl carbon and the ether-linked pyrazine carbon.
Correlations from the pyrazine protons to adjacent and more distant carbons within the ring, helping to confirm the substitution pattern.
The combination of these techniques allows for a complete and confident assignment of the molecule's NMR data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
| 1 | N | - | - | - |
| 2 | C | - | ~158.0 | H7 |
| 3 | C | - | ~145.0 | H5, H6 |
| 4 | N | - | - | - |
| 5 | C | ~8.25 | ~135.0 | H6, C3, C6 |
| 6 | C | ~8.10 | ~130.0 | H5, C2, C5 |
| 7 | CH₂ | ~4.80 | ~65.0 | C2, C8 |
| 8 | C=O | - | ~172.0 | H7 |
| - | OH | ~11.0 (broad) | - | H7 |
| - | Cl | - | - | - |
Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and pyrazine derivatives. Actual values may vary depending on solvent and experimental conditions.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs, as it is highly sensitive to the local molecular environment. researchgate.netresearchgate.net
Different polymorphs of this compound would exhibit distinct ssNMR spectra due to variations in crystal packing, intermolecular interactions (like hydrogen bonding), and molecular conformation. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. researchgate.net
By comparing the ¹³C and ¹⁵N chemical shifts, which are sensitive to the local electronic environment, ssNMR can distinguish between different crystalline forms, detect impurities, and even quantify the components in a polymorphic mixture. nih.govscholaris.ca This makes ssNMR an indispensable tool for studying the solid-state structure of this compound where diffraction methods may be challenging. researchgate.net
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysislibretexts.org
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. mdpi.comnih.gov For this compound (C₆H₅ClN₂O₃), HRMS would confirm the molecular weight and elemental composition, distinguishing it from other isobaric compounds.
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion, providing valuable structural information. nih.gov The fragmentation of this compound would likely proceed through several key pathways upon ionization.
A plausible fragmentation pattern would involve:
Loss of the carboxylic acid moiety: Cleavage of the C-C bond next to the carbonyl group could lead to the loss of a •COOH radical (45 Da). libretexts.org
Cleavage of the ether bond: The bond between the ether oxygen and the pyrazine ring or the methylene carbon could break, leading to characteristic fragments of the pyrazine portion and the oxyacetic acid side chain.
Fragmentation of the pyrazine ring: Subsequent fragmentation events could involve the loss of HCN or chlorine from the pyrazine ring structure.
Analyzing these fragmentation patterns helps to confirm the connectivity of the molecule.
Table 2: Predicted HRMS Data and Plausible Fragmentation Pathway for this compound (C₆H₅ClN₂O₃)
| Ion | Formula | Calculated m/z (Monoisotopic) | Fragmentation Event |
| [M+H]⁺ | [C₆H₆ClN₂O₃]⁺ | 201.0067 | Protonated Molecular Ion |
| [M-COOH]⁺ | [C₅H₄ClN₂O]⁺ | 155.0012 | Loss of formic acid from [M+H]⁺ |
| [M-CH₂COOH]⁺ | [C₄H₂ClN₂O]⁺ | 140.9856 | Cleavage of ether C-O bond |
| [C₄H₂ClN₂]⁺ | [C₄H₂ClN₂]⁺ | 124.9906 | Loss of the entire oxyacetic acid group |
Note: The presence of chlorine would result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Characterizationresearchgate.net
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. rsc.org The spectra arise from the vibrations (stretching, bending, twisting) of chemical bonds.
For this compound, the IR and Raman spectra would display characteristic bands corresponding to its distinct structural components:
Carboxylic Acid Group: A broad O-H stretching band would appear in the IR spectrum around 2500-3300 cm⁻¹. A strong C=O stretching vibration is expected around 1700-1730 cm⁻¹. C-O stretching and O-H bending modes would also be present.
Pyrazine Ring: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. researchgate.net C=N and C=C ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. researchgate.netmdpi.com Ring breathing modes and other deformations would appear at lower frequencies. researchgate.net
Ether Linkage: The characteristic asymmetric C-O-C stretching vibration would be visible in the region of 1200-1250 cm⁻¹.
C-Cl Bond: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 |
| Carboxylic Acid | C=O stretch | 1700 - 1730 |
| Pyrazine Ring | C-H stretch | 3000 - 3100 |
| Pyrazine Ring | C=N, C=C stretch | 1400 - 1600 |
| Ether | C-O-C stretch | 1200 - 1250 |
| Chloroalkane | C-Cl stretch | 600 - 800 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state (solid/solution).
X-ray Crystallography for Crystalline Structure Determination and Conformational Analysisresearchgate.net
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unambiguous information on the bond lengths, bond angles, and torsional angles of this compound. nih.gov
A crystal structure analysis would reveal:
Molecular Conformation: The spatial orientation of the acetic acid side chain relative to the pyrazine ring.
Intermolecular Interactions: The specific hydrogen bonding network is of particular interest. The carboxylic acid groups are likely to form strong hydrogen-bonded dimers with neighboring molecules. researchgate.net Other interactions, such as π-π stacking between pyrazine rings or weaker C-H···O/N contacts, would also be identified, providing insight into the crystal packing. researchgate.net
Planarity: The analysis would confirm the planarity of the aromatic pyrazine ring.
This detailed structural data is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 4: Typical Bond Lengths Expected from X-ray Analysis of this compound
| Bond | Bond Type | Expected Length (Å) |
| C=O | Carbonyl double bond | ~1.20 - 1.23 |
| C-O | Carboxyl single bond | ~1.31 - 1.36 |
| C-O (ether) | Aryl-O bond | ~1.36 - 1.40 |
| O-C (ether) | O-Alkyl bond | ~1.42 - 1.46 |
| C-N (ring) | Aromatic C-N | ~1.32 - 1.34 |
| C-C (ring) | Aromatic C-C | ~1.38 - 1.40 |
| C-Cl | Aromatic C-Cl | ~1.72 - 1.75 |
Note: Values are based on data from similar molecular structures found in crystallographic databases.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. uj.edu.pl
The compound this compound is achiral. It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. As the molecule is superimposable on its mirror image, it cannot exist as enantiomers.
Therefore, chiroptical spectroscopy techniques like CD and ORD are not applicable for analyzing the enantiomeric purity of this compound, as there are no enantiomers to distinguish. These methods are only relevant for derivatives of this compound that have been modified to include a chiral center.
Vi. Computational and Theoretical Investigations of 3 Chloropyrazin 2 Yl Oxy Acetic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. These calculations provide a wealth of information about molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding a molecule's stability and reactivity. For molecules analogous to [(3-Chloropyrazin-2-yl)oxy]acetic acid, DFT computations have been executed to elucidate these properties. chemrxiv.org
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and localization of these orbitals indicate a molecule's ability to donate or accept electrons, respectively. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. researchgate.net
In a representative study on a related pyrazine (B50134) derivative, the HOMO was found to be localized primarily on the pyrazine ring, while the LUMO was distributed across the entire molecule. This distribution suggests that the pyrazine moiety is the primary site for electrophilic attack. The calculated energies of these orbitals provide quantitative measures of the molecule's electronic properties.
Interactive Data Table: Frontier Molecular Orbital Properties of a Representative Pyrazine Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.89 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap | 4.44 |
Note: Data is based on a structurally similar compound and is intended to be representative.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For pyrazine and its derivatives, ESP maps typically show negative potential (red regions) around the nitrogen atoms due to their high electronegativity, indicating their propensity to act as hydrogen bond acceptors. researchgate.net Conversely, positive potential (blue regions) is often observed around the hydrogen atoms. researchgate.net For this compound, the ESP map would be expected to show significant negative potential near the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid group, suggesting these as likely sites for intermolecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Studies and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules or biological receptors. nih.govmdpi.com For compounds containing flexible linkages, such as the oxyacetic acid side chain in this compound, MD simulations can reveal the preferred conformations and the energy barriers between them.
Reaction Mechanism Elucidation via Transition State Modeling
Computational chemistry can be used to map out the potential energy surface of a chemical reaction, identifying the structures of transition states and intermediates. researchgate.net This allows for the elucidation of reaction mechanisms and the calculation of activation energies. For the synthesis of this compound and related compounds, theoretical modeling could be used to investigate the mechanism of the etherification reaction between 2,3-dichloropyrazine (B116531) and glycolic acid. Such studies would involve locating the transition state for the nucleophilic substitution reaction and calculating the associated energy barrier, providing insights into the reaction kinetics. The synthesis of substituted pyrazines often involves complex reaction sequences that can be elucidated through these computational approaches. researchgate.netslideshare.netrsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their structural features. ijournalse.orgresearchgate.net These models are built by correlating a set of calculated molecular descriptors with an experimentally measured property for a series of related compounds. researchgate.net
For pyrazine derivatives, QSPR models have been developed to predict properties such as odor thresholds. ijournalse.orgresearchgate.net In the context of this compound, which may have applications in agrochemicals, QSPR models could be developed to predict properties like herbicidal activity, soil sorption, or biodegradability. nih.gov These models are valuable tools for screening large libraries of virtual compounds and prioritizing candidates for synthesis and testing.
Interactive Data Table: Representative Descriptors Used in QSPR Models for Pyrazine Derivatives
| Descriptor Type | Examples | Predicted Property |
| Electronic | Dipole Moment, HOMO/LUMO energies | Olfactive Thresholds |
| Topological | Molecular Connectivity Indices | Herbicidal Activity |
| Steric | Molecular Volume, Surface Area | Biological Activity |
In Silico Design and Prediction of Novel Analogs
The insights gained from computational studies can be leveraged for the in silico design of novel analogs with improved properties. researchgate.net By understanding the structure-activity relationships, modifications can be made to the structure of this compound to enhance its desired characteristics while minimizing undesirable ones. nih.govresearchgate.net
For example, if the goal is to develop more potent herbicides, computational tools can be used to design analogs with different substituents on the pyrazine ring or modifications to the acetic acid side chain. mdpi.com These new designs can then be evaluated virtually using DFT, molecular docking, and QSPR models before committing to their chemical synthesis. This iterative cycle of design, prediction, and refinement is a powerful strategy in modern chemical research. nih.gov
Vii. Non Clinical Applications and Material Science Potential of 3 Chloropyrazin 2 Yl Oxy Acetic Acid and Its Analogs
Utility as Synthetic Intermediates in Organic Synthesis
The inherent reactivity of the chloropyrazine ring, coupled with the functional handle of the carboxylic acid group, makes [(3-Chloropyrazin-2-yl)oxy]acetic acid a valuable precursor in organic synthesis for the construction of more elaborate molecular frameworks.
The 3-chloro substituent on the pyrazine (B50134) ring is a key feature that allows for its use as a precursor for advanced heterocyclic systems. This chlorine atom can be readily displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This reactivity enables the introduction of diverse functionalities, leading to the synthesis of novel, highly substituted pyrazine derivatives. For instance, reaction with amines, thiols, or alcohols can yield a library of compounds with varying electronic and steric properties.
Furthermore, the carboxylic acid moiety can undergo a range of transformations, including conversion to esters, amides, or acid chlorides. These derivatives can then participate in cyclization reactions to form fused heterocyclic systems. For example, intramolecular condensation reactions could lead to the formation of pyrazino-oxazinones or other related bicyclic structures, which are scaffolds of interest in medicinal chemistry. The general synthetic utility of pyrazine derivatives in constructing fused heterocyclic systems, such as triazolopyrazines, has been demonstrated, highlighting the potential of chloropyrazine precursors in this area nih.gov.
Table 1: Potential Reactions for the Synthesis of Advanced Heterocyclic Systems
| Starting Material | Reagent | Potential Product Class |
|---|---|---|
| This compound | Primary Amine (R-NH₂) | 3-Amino-pyrazin-2-yloxy]acetic acid derivatives |
| This compound | Thiol (R-SH) | [3-(Alkylthio)pyrazin-2-yloxy]acetic acid derivatives |
| This compound methyl ester | Hydrazine (N₂H₄) | Pyrazinyloxyacetyl hydrazide for further cyclization |
| This compound | Dehydrating agent | Intramolecular cyclization to fused systems |
Beyond the synthesis of fused heterocycles, this compound and its analogs can serve as versatile building blocks for the assembly of more complex molecular architectures. The pyrazine ring can act as a central scaffold to which various substituents can be attached in a controlled manner.
The chlorine atom, for example, is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-nitrogen bond-forming reactions allow for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position of the pyrazine ring. This strategy provides access to a vast chemical space of substituted pyrazinyloxyacetic acid derivatives with tailored properties. The application of such cross-coupling reactions to functionalize pyrazine rings is a well-established strategy in the synthesis of complex organic molecules mdpi.com.
The carboxylic acid function can be used to couple the molecule to other complex fragments, for example, through amide bond formation with amines or esterification with alcohols. This modular approach allows for the systematic construction of large and intricate molecules, which is a key strategy in areas such as drug discovery and natural product synthesis.
Potential in Agrochemical Research
Analogs of this compound, specifically those belonging to the broader class of aryloxyacetic acids, have a well-documented history in agrochemical research, primarily as herbicides and plant growth regulators.
Many commercial herbicides, such as 2,4-D and MCPA, are phenoxyacetic acid derivatives that act as synthetic auxins. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants mdpi.com. Given the structural similarity, it is plausible that this compound and its analogs could exhibit similar herbicidal or plant growth regulatory activity.
The proposed mechanism of action for such compounds would involve binding to auxin receptors in plant cells, thereby disrupting normal hormonal signaling pathways. This disruption can lead to a variety of physiological effects, including epinasty, stem elongation, and root inhibition. Mechanistic studies would be required to confirm this mode of action, potentially involving techniques such as receptor binding assays and gene expression analysis to observe the effects on auxin-responsive genes.
Another potential herbicidal mechanism for this class of compounds could be the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Some aryloxyacetic acid derivatives have been shown to be effective HPPD inhibitors, leading to bleaching symptoms in treated plants due to the disruption of carotenoid biosynthesis amazonaws.com.
The development of effective agrochemicals relies heavily on understanding the relationship between a molecule's structure and its biological activity (SAR). For this compound and its analogs, a systematic investigation of how modifications to the molecule affect its herbicidal or plant growth regulatory properties would be crucial.
Key structural features to investigate would include:
The ether linkage: The oxygen atom connecting the pyrazine ring to the acetic acid side chain is likely important for the molecule's conformation and interaction with the target site.
The acetic acid side chain: Modifications to the carboxylic acid group, such as esterification or amidation, could affect the molecule's uptake, translocation, and metabolism within the plant.
A hypothetical SAR study could involve synthesizing a library of analogs and evaluating their activity in greenhouse trials against a panel of weed species. This data could then be used to build predictive models to guide the design of more potent and selective agrochemicals.
Table 2: Hypothetical Structure-Activity Relationship (SAR) Exploration
| R1 (Position 3) | R2 (Position 5) | R3 (Position 6) | Predicted Activity Trend |
|---|---|---|---|
| Cl | H | H | Baseline |
| F | H | H | Potentially altered selectivity |
| Br | H | H | May increase lipophilicity |
| CH₃ | H | H | Steric hindrance could decrease activity |
| H | Cl | H | Positional isomerism likely affects binding |
Exploration in Polymer Chemistry and Material Science
The bifunctional nature of this compound suggests its potential as a monomer for the synthesis of novel polymers. The carboxylic acid group can participate in polycondensation reactions, while the pyrazine ring can be incorporated into the polymer backbone, imparting unique properties to the resulting material.
One potential application is in the synthesis of polyesters. Through polycondensation with a suitable diol, this compound could form a polyester (B1180765) with the pyrazine ring as a recurring unit in the main chain. The presence of the nitrogen-containing heterocyclic ring would be expected to influence the polymer's thermal stability, solubility, and mechanical properties. The chlorine atom could also serve as a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its initial synthesis.
Furthermore, pyrazine derivatives have been investigated for their applications in electronic materials due to their electron-deficient nature mdpi.com. Polymers incorporating the this compound moiety could potentially exhibit interesting optical or electronic properties, making them candidates for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. The synthesis of pyrazine-containing polymers and their thermal properties have been reported, indicating the feasibility of incorporating such heterocyclic units into polymer chains researchgate.net.
Monomer Precursors for Functional Polymers
The pyrazine nucleus, being electron-deficient, can be incorporated into polymer backbones to create materials with unique electronic and physical properties. acs.orgrsc.org Molecules like this compound, containing functional groups suitable for polymerization such as a carboxylic acid, are valuable as monomer precursors.
Pyrazine derivatives have been successfully used to synthesize a variety of polymers, including polyesters and conjugated polymers. acs.orgacs.org For instance, biobased polyesters have been synthesized using diacid monomers derived from pyrazine through a two-step melt transesterification–polycondensation process. acs.org These processes have yielded polymers with molecular weights ranging from 12,300 to 47,500 g/mol . acs.org
Another approach involves the synchronized construction of the pyrazine ring and polymerization, which has been used to create novel water-soluble conjugated polymers under metal-free conditions. acs.org The functional groups on the pyrazine monomer, such as halogens or carboxylic acids, are critical for the polymerization reaction, which can include methods like Stille cross-coupling or condensation reactions. acs.orgrsc.org The resulting polymers often exhibit interesting properties, such as n-type semiconductivity, making them suitable for applications in electronics like fast-charge batteries. rsc.orgosti.gov The presence of nitrogen atoms in the polymer backbone can also serve as handles for additional functionality. acs.org
Table 1: Examples of Pyrazine-Based Monomers and Resulting Polymers
| Monomer Class | Polymerization Method | Resulting Polymer Type | Key Properties/Applications |
| Pyrazine dicarboxylic acids | Condensation polymerization | Polyesters, Polyamides | Biobased materials, thermal stability. acs.org |
| Dihalogenated pyrazines | Stille cross-coupling | Conjugated ladder polymers | N-type semiconducting materials for electronics. acs.orgrsc.org |
| Vinyl azide (B81097) derivatives | Synchronized pyrazine construction and polymerization | Water-soluble conjugated polymers | Fluorescent properties, potential for biological sensors. acs.org |
| Pyrazinacene precursors | SNAr and cross-coupling reactions | Pyrazinacene conjugated polymers | High electron affinity, ionochromism, n-type materials for batteries. rsc.orgosti.gov |
Functional Additives for Material Property Modulation
Beyond their role as primary building blocks, pyrazine derivatives have potential as functional additives to modify the properties of existing materials. The inherent chemical characteristics of the pyrazine ring, such as its antioxidant capabilities, make its derivatives candidates for enhancing the performance and longevity of various materials. tandfonline.com For example, pyrazine compounds have been evaluated as antioxidant additives for lubricating oils. tandfonline.com The electron-deficient nature and the presence of nitrogen lone pairs in the pyrazine ring can contribute to stabilizing materials against degradation caused by oxidation or other environmental factors.
Research in this area is still developing, but the potential applications are broad. The incorporation of pyrazine-based additives could modulate properties such as:
Thermal Stability: By scavenging free radicals that initiate thermal degradation.
UV Resistance: By absorbing UV radiation and dissipating the energy.
Conductivity: By introducing charge-carrying capabilities into an insulating matrix.
Optical Properties: By altering the refractive index or introducing fluorescence.
Role in Ligand Design for Coordination Chemistry
The field of coordination chemistry has extensively utilized pyrazine and its derivatives as ligands to form a wide array of metal complexes. researchgate.net The two nitrogen atoms in the pyrazine ring, with their available lone pairs of electrons, act as excellent coordination sites for metal ions. researchgate.netnih.gov This allows pyrazine-based molecules to function as versatile building blocks in the construction of coordination compounds, including coordination polymers and metal-organic frameworks (MOFs). mdpi.com
Analogs of this compound can act as multidentate ligands. The pyrazine nitrogen atoms can coordinate to a metal center, and the carboxylate group can also participate in binding, potentially leading to chelation or the formation of bridged polymeric structures. mdpi.com The specific coordination mode depends on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. researchgate.net Pyrazine derivatives have been shown to form stable complexes with a variety of transition metals, including Manganese (Mn), Iron (Fe), Cobalt (Co), Nickel (Ni), Copper (Cu), and Ruthenium (Ru). nih.govmdpi.comrsc.org
Spectroscopic analyses, such as FTIR, confirm the coordination of the metal to the nitrogen atoms of the pyrazine ring, often indicated by shifts in the characteristic vibration modes of the C=N and C=C bonds upon complex formation. nih.gov The resulting coordination compounds exhibit diverse geometries, including octahedral and square planar, and have been investigated for various applications, from catalysis to medicine. nih.govijcrt.org
Table 2: Pyrazine Derivatives as Ligands in Coordination Chemistry
| Pyrazine Ligand Derivative | Metal Ion(s) | Coordination Mode | Resulting Complex Characteristics |
| N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Bidentate (via azomethine N and pyrazine ring N) | Octahedral geometry; investigated for biological activity. nih.gov |
| Pyrazine-2-carboxamide | Cu(II) | Bidentate (κ²-N,O chelate) and Bridging (µ-O,N) | Forms coordination polymers. mdpi.com |
| Pyrazine-2-amidoxime | Ru(III) | Bidentate (via azomethine N and oxime N) | Octahedral Ru(III) complexes. rsc.org |
| Schiff base of pyrazine-2-carbaldehyde | Co(II), Ni(II) | Bidentate (via N and S atoms) | Paramagnetic complexes with proposed octahedral geometry. ijcrt.org |
| 2,3-bis(2-pyridyl)pyrazine (DPP) | Ru(III) | Tridentate | Forms stable complexes with potential applications in catalysis. rsc.org |
Viii. Advanced Analytical Methodologies for the Detection and Quantification of 3 Chloropyrazin 2 Yl Oxy Acetic Acid in Complex Chemical Matrices
Chromatographic Method Development
Chromatography is a cornerstone for the separation and analysis of [(3-Chloropyrazin-2-yl)oxy]acetic acid from impurities, starting materials, and other components within a mixture. tut.ac.jp Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools, each with specific advantages for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the separation, identification, and quantification of pyrazine (B50134) derivatives. tut.ac.jp For this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice, utilizing a non-polar stationary phase and a polar mobile phase. This technique allows for the effective separation of the polar carboxylic acid from less polar impurities.
The development of a robust HPLC method involves the optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time. The selection of the column, mobile phase composition, flow rate, and detector wavelength are critical. Due to the presence of the pyrazine ring, the compound exhibits significant UV absorbance, making UV detection a suitable and common choice. nih.govresearchgate.net For more complex matrices or trace-level analysis, coupling HPLC with a mass spectrometer (LC-MS) provides enhanced selectivity and sensitivity. google.comnih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of Pyrazine Carboxylic Acids
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for polar to moderately non-polar compounds like the target analyte. nih.gov |
| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid (Gradient Elution) | Acetonitrile is a common organic modifier. Formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution allows for the separation of compounds with a wider range of polarities. sielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, balancing analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. researchgate.net |
| Detection | UV-Vis Diode Array Detector (DAD) at ~270-280 nm | The pyrazine ring system has a characteristic UV absorbance in this range. tut.ac.jpnih.gov A DAD allows for the acquisition of the full UV spectrum, aiding in peak identification and purity assessment. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Method validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the method is suitable for its intended purpose. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and definitive identification based on mass spectra. unar.ac.idphcogj.com However, the direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which are conferred by the carboxylic acid group. colostate.edu These characteristics can lead to poor peak shape, low sensitivity, and thermal degradation in the GC inlet.
To overcome these limitations, a derivatization step is necessary to convert the polar carboxylic acid into a more volatile and thermally stable ester derivative. colostate.edugcms.cz This process replaces the active hydrogen of the carboxyl group with an alkyl or silyl (B83357) group. colostate.edugcms.cz
Common derivatization strategies include:
Esterification: Reaction with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst (e.g., BF₃, HCl) to form the corresponding methyl or butyl ester. gcms.cz Diazomethane or trimethylsilyldiazomethane (B103560) can also be used for rapid and quantitative methylation. colostate.edu
Silylation: Reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ester. gcms.cz
Following derivatization, the resulting compound can be readily analyzed by GC-MS. The mass spectrometer provides valuable structural information through characteristic fragmentation patterns, allowing for unambiguous identification. nist.gov
Table 2: Typical GC-MS Derivatization and Analysis Protocol
| Step | Procedure | Details |
|---|---|---|
| 1. Derivatization | Methylation with Trimethylsilyldiazomethane | A dried sample of the analyte is dissolved in a suitable solvent (e.g., Toluene/Methanol). Trimethylsilyldiazomethane is added, and the reaction proceeds rapidly at room temperature. The disappearance of the yellow color indicates completion. gcms.cz |
| 2. GC Separation | ||
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A standard, robust column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen at a constant flow | Inert carrier gas for transporting the analyte through the column. |
| Oven Program | Temperature gradient (e.g., 80°C hold for 2 min, ramp to 280°C at 10°C/min) | A programmed temperature ramp ensures the separation of analytes with different boiling points. |
| 3. MS Detection | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible and library-searchable mass spectra. |
| Mass Analyzer | Quadrupole or Ion Trap | Used to scan a mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions of the derivatized analyte. |
Spectrophotometric and Spectrofluorimetric Assays for Research Quantification
Spectrophotometric and spectrofluorimetric methods offer simpler, more rapid, and often lower-cost alternatives to chromatography for quantification, particularly in research settings where high sample throughput is desired.
UV-Vis spectrophotometry is based on the principle that the pyrazine ring in this compound absorbs light in the ultraviolet region. researchgate.net By measuring the absorbance at a specific wavelength (λmax), the concentration of the compound can be determined using the Beer-Lambert law. While this method is straightforward, its selectivity can be limited in complex mixtures, as other components may also absorb at the same wavelength. rifst.ac.ir Therefore, it is most suitable for the analysis of relatively pure samples or for monitoring reaction progress where the spectral properties of reactants and products differ significantly.
Spectrofluorimetry is generally more sensitive and selective than spectrophotometry. rsc.org However, this compound itself is not expected to be strongly fluorescent. To utilize this technique, a derivatization step is often required to introduce a fluorophore into the molecule. nih.gov For instance, the carboxylic acid group could be reacted with a fluorescent labeling agent. This approach enhances sensitivity and selectivity, as only the derivatized analyte will produce a fluorescent signal at the specific excitation and emission wavelengths. nih.gov
Electrochemical Methods for Reaction Monitoring and Trace Analysis
Electrochemical methods, such as cyclic voltammetry (CV) and polarography, are highly sensitive techniques that can be used for trace analysis and for monitoring reactions in real-time. nih.gov The electrochemical behavior of pyrazine and its derivatives is characterized by the transfer of electrons, typically involving the nitrogen atoms in the heterocyclic ring. mdpi.comacs.org
The reduction or oxidation of this compound at an electrode surface generates a current that is proportional to its concentration. researchgate.net These methods are advantageous due to their high sensitivity, rapid response, and the potential for miniaturization and automation. researchgate.net By monitoring the change in the electrochemical signal over time, the progress of a chemical reaction involving the analyte can be followed without the need for sample extraction or preparation. The specific potential at which the compound reacts provides a degree of selectivity, which can be enhanced by modifying the electrode surface to promote interaction with the analyte. mdpi.com
Hyphenated Techniques for Comprehensive Mixture Characterization
Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed identification power of spectroscopic methods. saspublishers.com These integrated systems are indispensable for the comprehensive characterization of complex chemical matrices containing this compound and its related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for the analysis of non-volatile compounds in complex mixtures. nih.gov HPLC separates the components, which are then introduced into a mass spectrometer. The MS provides molecular weight information and, through tandem MS (MS/MS), detailed structural data from fragmentation patterns. nih.gov This allows for the confident identification and quantification of the target compound, even at trace levels in the presence of co-eluting species. saspublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS): As discussed previously, this technique provides excellent separation and identification for volatile or derivatized compounds. nih.gov It is a gold standard for the identification of unknown volatile impurities.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples HPLC with an NMR spectrometer. It provides unambiguous structural elucidation of separated components without the need for isolation, which is particularly useful for identifying unknown impurities or metabolites. saspublishers.com
These hyphenated methods provide a wealth of information, combining separation with definitive structural characterization, making them essential tools for in-depth analysis in pharmaceutical development and chemical research. nih.govresearchgate.net
Ix. Future Research Directions and Perspectives for 3 Chloropyrazin 2 Yl Oxy Acetic Acid
Exploration of Sustainable Synthetic Pathways and Biocatalysis
The development of sustainable and eco-friendly synthetic processes is a paramount goal in contemporary chemistry. researchgate.net Future research should prioritize the development of green synthetic routes for [(3-Chloropyrazin-2-yl)oxy]acetic acid and its precursors. This involves minimizing the use of hazardous reagents and solvents, improving energy efficiency, and reducing waste generation.
A particularly promising avenue is the application of biocatalysis. Chemo-enzymatic strategies have demonstrated success in the synthesis of other substituted pyrazines. nih.gov For instance, enzymes such as transaminases (ATAs) can be used to mediate key amination steps in the formation of the pyrazine (B50134) core. nih.gov Research could focus on identifying or engineering specific enzymes to catalyze the synthesis of intermediates leading to this compound. This approach offers high selectivity under mild reaction conditions, presenting a significant advantage over conventional chemical methods. nih.gov
Table 1: Potential Biocatalytic Approaches for Pyrazine Synthesis
| Enzyme Class | Potential Reaction Step | Advantages |
|---|---|---|
| Transaminases (ATAs) | Amination of ketone precursors to form α-amino ketones. nih.gov | High selectivity, mild reaction conditions. |
| Oxidases/Dehydrogenases | Oxidation of dihydropyrazines to the aromatic pyrazine core. | Use of molecular oxygen as a green oxidant. |
Discovery of Novel Reactivity Patterns and Catalytic Transformations
The functional groups present in this compound—the chlorinated pyrazine ring, the ether linkage, and the carboxylic acid—offer multiple sites for chemical modification. Future studies should aim to uncover novel reactivity patterns and utilize the compound as a platform for new catalytic transformations. The electron-deficient nature of the pyrazine ring and the presence of the chloro-substituent make it an ideal candidate for various cross-coupling reactions. researchgate.net
Exploring its participation in reactions such as Suzuki, Buchwald-Hartwig, and C-H functionalization could lead to a diverse array of new derivatives with unique properties. tandfonline.commdpi.com For example, iron-catalyzed C-H functionalization has been successfully applied to other electron-deficient heterocycles, suggesting a viable strategy for modifying the pyrazine core of the target molecule. mdpi.com Furthermore, the carboxylic acid moiety can be transformed into a wide range of functional groups, including amides, esters, and ketones, further expanding the accessible chemical space. nih.gov
Advanced Computational Tools for Predictive Chemical Design
The integration of computational chemistry is crucial for accelerating the design and discovery of new molecules. For this compound, advanced computational tools can be employed to predict the properties of its derivatives and guide synthetic efforts. rsc.orgnih.gov Structure-based drug design, pharmacophore modeling, and quantum chemical calculations can provide valuable insights into potential biological targets and material properties. mdpi.comresearchgate.net
Computational screening of virtual libraries based on the this compound scaffold can identify promising candidates for specific applications before their physical synthesis, saving considerable time and resources. nih.gov These in silico studies can predict binding affinities, reactivity, and electronic properties, helping researchers to prioritize the most promising derivatives for further investigation. nih.govnih.gov
Table 2: Computational Methods for Derivative Design
| Computational Tool | Application | Predicted Outcome |
|---|---|---|
| Molecular Docking | Virtual screening against biological targets. researchgate.net | Binding affinity, interaction modes. |
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. researchgate.net | Reaction mechanisms, spectroscopic properties. |
| Pharmacophore Modeling | Identifying essential structural features for activity. mdpi.com | Guiding the design of new active compounds. |
Diversification of Non-Clinical Application Areas beyond Current Scope
While pyrazine derivatives are extensively studied for their pharmaceutical potential, exploring non-clinical applications of this compound could unveil novel uses. rjpbcs.commdpi.comnih.gov The unique electronic properties and structural rigidity of the pyrazine ring make it a candidate for applications in materials science and agrochemistry.
Research could be directed towards synthesizing functional materials such as polymers, metal-organic frameworks (MOFs), or dyes where the pyrazine moiety can act as a key building block or ligand. In agrochemistry, related heterocyclic acetic acid derivatives, such as [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid (Triclopyr), are used as herbicides. wikipedia.org This suggests that this compound and its derivatives could be investigated for potential herbicidal, fungicidal, or plant growth regulatory activities. The compound's structure also lends itself to use as a flavoring agent or fragrance, a common application for pyrazines. researchgate.net
Integration with Automated Synthesis and High-Throughput Experimentation
To efficiently explore the vast chemical space accessible from this compound, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. Automated platforms can accelerate the synthesis of compound libraries by performing reactions, purifications, and analyses with minimal human intervention. researchgate.netnih.gov
By developing robust synthetic routes amenable to automation, researchers can rapidly generate a large number of derivatives of this compound. researchgate.net These libraries can then be subjected to high-throughput screening to quickly identify compounds with desired properties for a range of applications. nih.gov Cartridge-based systems, for example, allow for the automated synthesis of heterocycles and other common reaction classes, which could be adapted for derivatizing the target molecule. youtube.com This synergistic approach of automated synthesis and HTE will significantly accelerate the discovery cycle and the translation of research findings into practical applications.
X. Conclusion
Summary of Key Research Avenues and Findings for [(3-Chloropyrazin-2-yl)oxy]acetic Acid
Direct and extensive research dedicated solely to this compound is not widely available in peer-reviewed literature. However, its structural components, a chlorinated pyrazine (B50134) ring linked to an acetic acid moiety, place it within a class of compounds that are of significant interest in medicinal and materials science. The primary research avenues for this compound can be inferred from studies on closely related pyrazine derivatives.
Key research avenues for pyrazine compounds include their development as therapeutic agents. For instance, derivatives of 3-chloropyrazine-2-carboxamide (B1267238) have been synthesized and evaluated for their antimycobacterial properties. In these studies, aminodehalogenation reactions were performed on the chloropyrazine core to generate a series of 3-benzylaminopyrazine-2-carboxamides. Several of these compounds displayed in vitro activity against Mycobacterium tuberculosis H37Rv, with some showing potency equivalent or greater than the standard drug, pyrazinamide. mdpi.comresearchgate.net This line of research highlights the importance of the substituted pyrazine core in developing new antimicrobial agents.
Furthermore, other related structures, such as 2-chloro-3-hydrazinopyrazine derivatives, have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov These findings suggest that the pyrazine scaffold is a versatile platform for designing enzyme inhibitors.
The research on related compounds indicates that this compound is most likely utilized as a key intermediate in the synthesis of more complex molecules. The chloro-substituent on the pyrazine ring is a reactive site suitable for nucleophilic substitution, allowing for the attachment of various functional groups. The acetic acid side chain provides a handle for forming amides, esters, or other derivatives.
Interactive Table of Related Pyrazine Derivatives and Their Research Focus:
| Compound Class | Research Focus | Example of Activity |
|---|---|---|
| 3-Benzylaminopyrazine-2-carboxamides | Antimycobacterial | MIC values as low as 6 µM against M. tuberculosis H37Rv mdpi.comresearchgate.net |
| 2-Chloro-3-hydrazinopyrazine Derivatives | Acetylcholinesterase Inhibition | Potential therapeutic agents for Alzheimer's disease nih.gov |
Outlook on its Future Significance in Chemical Science and Technology
The future significance of this compound is intrinsically linked to the broader potential of pyrazine chemistry. As a versatile building block, its importance will grow with the increasing demand for novel organic molecules in various fields.
In medicinal chemistry, pyrazine derivatives are recognized for their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.gov The structural features of this compound make it an ideal starting material for creating libraries of new compounds for drug discovery. The ability to modify both the pyrazine ring and the acetic acid group allows for the systematic exploration of structure-activity relationships, which is crucial for optimizing lead compounds.
In the field of materials science, the pyrazine ring is a component of some organic electronic materials. While there is no specific research on this compound in this context, its aromatic and heteroatomic nature could be exploited in the design of new functional materials, such as ligands for metal-organic frameworks or components of organic light-emitting diodes (OLEDs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
